

2-(Cyanomethyl)benzonitrile CAS number and molecular structure

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Compound of Interest

Compound Name: 2-(Cyanomethyl)benzonitrile

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An In-depth Technical Guide to **2-(Cyanomethyl)benzonitrile**: Synthesis, Properties, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. **2-(Cyanomethyl)benzonitrile**, also known as homophthalonitrile or α -cyano-o-tolunitrile, has emerged as a cornerstone building block, particularly in the synthesis of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals and functional materials.^[1] This guide provides an in-depth exploration of **2-(Cyanomethyl)benzonitrile**, from its fundamental properties to its sophisticated applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical insight.

Core Identification and Molecular Architecture

At its core, **2-(Cyanomethyl)benzonitrile** is a disubstituted benzene derivative featuring both a nitrile ($-C\equiv N$) and a cyanomethyl ($-CH_2C\equiv N$) group attached to adjacent carbon atoms on the aromatic ring.^[1] This unique arrangement of functional groups dictates its chemical personality and renders it a highly valuable precursor in synthetic chemistry.

CAS Number: 3759-28-2[2][3][4]

Molecular Structure and Physicochemical Profile

The molecular formula of **2-(Cyanomethyl)benzonitrile** is C₉H₆N₂ with a molecular weight of 142.16 g/mol .[1][2][3] The presence of two polar nitrile groups and an aromatic ring influences its physical and chemical properties, which are critical for designing reaction conditions and purification protocols.

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂	[2][3]
Molecular Weight	142.16 g/mol	[1][2]
Appearance	Beige to brown powder/chunks	
Melting Point	73-79 °C	[1]
Boiling Point	293.788 °C at 760 mmHg	
Density	1.123 g/cm ³	
SMILES	N#CC1=CC=CC=C1CC#N	[2][3][4]
InChI Key	GKHSEDFDYXZGCG-UHFFFAOYSA-N	[1][3]
Topological Polar Surface Area (TPSA)	47.58 Å ²	[2]

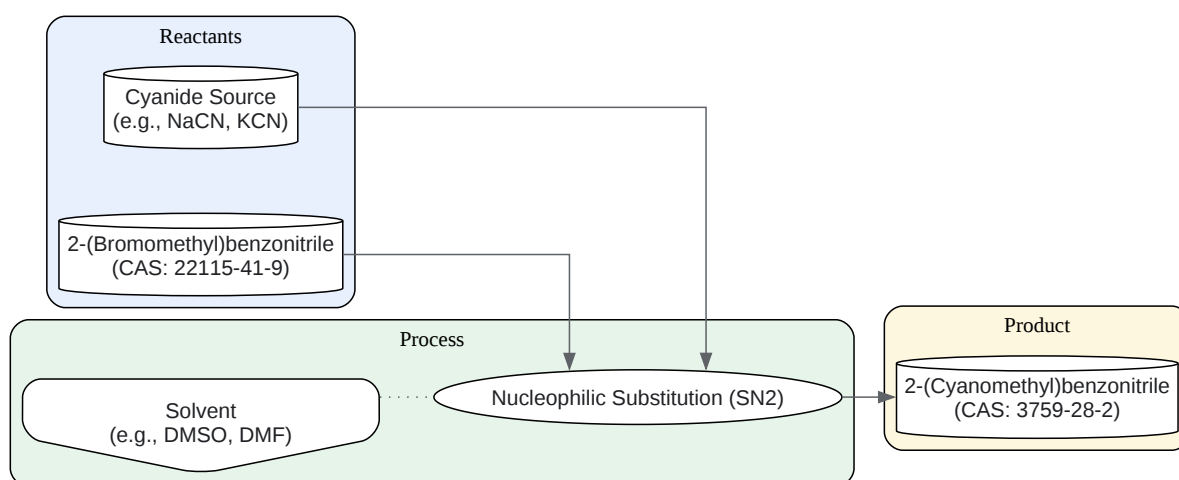
The structure, with its two distinct nitrile functionalities, allows for regioselective reactions, a feature that is highly sought after in multi-step synthesis.[5] One nitrile group can be manipulated chemically while the other remains intact for subsequent transformations.[5]

Synthesis of 2-(Cyanomethyl)benzonitrile: A Methodological Overview

The preparation of **2-(Cyanomethyl)benzonitrile** is most commonly achieved through nucleophilic substitution reactions involving a suitable ortho-substituted benzyl precursor. A

prevalent starting material is 2-(bromomethyl)benzonitrile (also known as α -bromo-o-tolunitrile or 2-cyanobenzyl bromide).[6][7] The reaction involves the displacement of the bromide ion by a cyanide source.

The choice of 2-(bromomethyl)benzonitrile as a precursor is strategic; the benzylic bromine is highly reactive towards nucleophiles, facilitating the introduction of the cyanomethyl group under relatively mild conditions.[7]



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Figure 1: General synthesis workflow for 2-(Cyanomethyl)benzonitrile.

Exemplary Laboratory Protocol: Synthesis from 2-(Bromomethyl)benzonitrile

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of an aprotic polar solvent like DMSO is

crucial as it effectively solvates the cation of the cyanide salt (e.g., Na^+) while leaving the cyanide anion (CN^-) relatively "bare" and highly nucleophilic, thus accelerating the $\text{S}_\text{N}2$ reaction.

- **Preparation:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- **Reagent Addition:** Charge the flask with sodium cyanide (1.1 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO).
- **Reaction Initiation:** Slowly add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in DMSO to the stirred suspension at room temperature.
- **Reaction Monitoring:** Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a beaker of ice-water to precipitate the product.
- **Purification:** Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The integrity of this protocol is confirmed by monitoring the disappearance of the starting material via TLC and characterizing the final product using techniques like ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity ($\geq 95\%$).^[2]

Applications in Pharmaceutical Research and Drug Development

The true value of **2-(Cyanomethyl)benzonitrile** lies in its role as a versatile intermediate for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds.^[1]

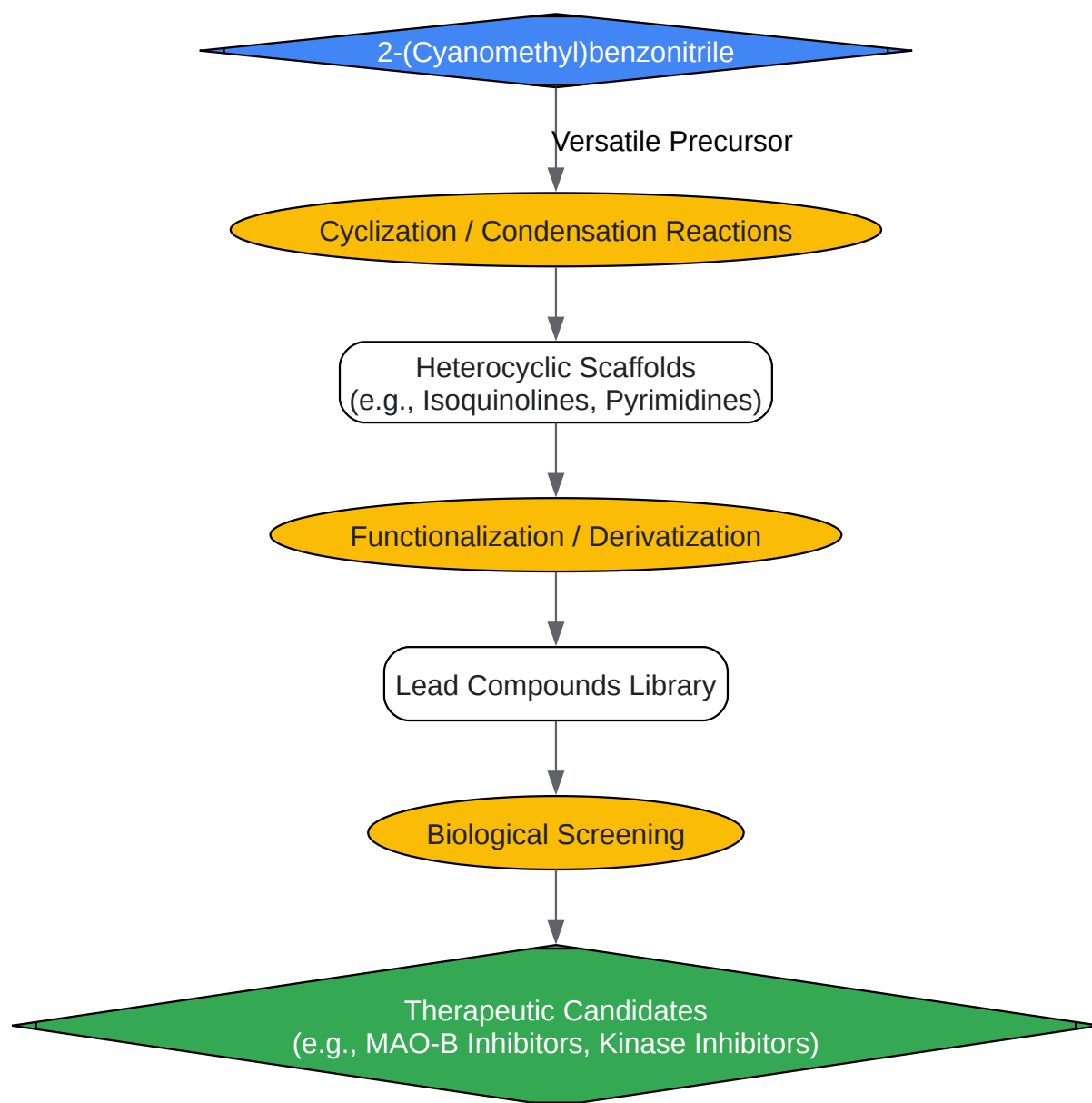
Synthesis of Isoquinoline Scaffolds

A primary application is the efficient synthesis of isoquinolines.^[1] Isoquinoline is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. **2-(Cyanomethyl)benzonitrile** serves as a key precursor in palladium-catalyzed reactions with arylboronic acids to construct this heterocyclic system.^[1] This method is noted for its efficiency and can be performed in environmentally benign solvents like water.^[1]

Precursor for Novel Therapeutic Agents

Research has demonstrated its utility in developing novel therapeutics:

- **MAO-B Inhibitors:** Derivatives have been explored as key intermediates in the synthesis of Diaryl ethylene class compounds, which show promise as Monoamine Oxidase-B (MAO-B) inhibitors for treating Parkinson's Disease.^[1]
- **Alimentary and Respiratory Disorders:** It is used in the synthesis of phenylaminopyrimidine compounds investigated for their potential in managing disorders of the alimentary tract and respiratory system.^[1]
- **Anticancer Agents:** While not a direct precursor to all, the benzonitrile moiety is a key feature in many anticancer agents that function as inhibitors of tubulin polymerization or key signaling kinases.^[8] The synthetic strategies used for these molecules often rely on the versatile chemistry of nitrile-containing building blocks like **2-(Cyanomethyl)benzonitrile**.



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Figure 2: Logical workflow from intermediate to therapeutic candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **2-(Cyanomethyl)benzonitrile** is paramount for laboratory safety.

Hazard Identification

The compound is classified as harmful and requires careful handling.^[1]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).^[4]
- Signal Word: Warning.^[4]

Recommended Handling Procedures

Adherence to good industrial hygiene and safety practices is essential.^{[9][10]}

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[9][11]}
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.^{[9][11]}
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.^[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.^{[2][9][11]}

Conclusion

2-(Cyanomethyl)benzonitrile is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique molecular structure, characterized by two strategically placed nitrile groups, provides a gateway to a vast chemical space of complex nitrogen-containing heterocycles. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is fundamental to harnessing its full potential in creating the next generation of pharmaceuticals and advanced materials.

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